2-Phenylglycine
Overview
Description
2-Phenylglycine is an organic compound with the formula C6H5CH(NH2)CO2H. It is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group . It is a white solid and exhibits some biological activity .
Synthesis Analysis
2-Phenylglycine can be prepared from benzaldehyde by amino cyanation (Strecker synthesis). It can also be prepared from glyoxal and by reductive amination of phenylglyoxylic acid . An improved L-phenylglycine synthesis pathway was built in Escherichia coli resulting in 0.23 mM L-phg production from 10 mM L-phenylalanine .Molecular Structure Analysis
The molecular formula of 2-Phenylglycine is C8H9NO2 . The 3D structure of 2-Phenylglycine can be viewed using Java or Javascript .Chemical Reactions Analysis
The ester methyl α‐phenylglycinate is used to convert carboxylic acids into homologated unsaturated ketones. These reactions proceed via cyclization of phenylglycinamides to oxazolones, which can be reductively cleaved with chromous reagents .Physical And Chemical Properties Analysis
2-Phenylglycine is a white solid . It has a molecular weight of 151.1626 .Scientific Research Applications
Potential as a Medical Agent : Phg shows potential applications as a medical agent involved in alkali ions transport in biological and medical systems, as studied in potassium dl-phenylglycinate (Ilczyszyn et al., 2009).
Occurrence in Peptide Natural Products : Phg-type amino acids occur in a variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Its biosynthesis and incorporation into phenylglycine are of significance in medicinal chemistry (Al Toma et al., 2015).
Synthetic Accessibility in Medicinal Chemistry : The synthesis of Phg-containing peptides, important in medicinal chemistry, is explored with a focus on minimizing epimerization during solid-phase peptide synthesis (Liang et al., 2017).
Fermentative Production for Industrial Use : Genetic engineering approaches have been used for fermentative production of Phg, highlighting its industrial importance as a precursor for semi-synthetic β-lactam antibiotics (Moosmann et al., 2020).
Metabolic Engineering for D-Phg Production : Metabolic engineering in E. coli has been applied to produce D-Phg, a valuable building block for semi-synthetic penicillins and cephalosporins (Müller et al., 2006).
Use in Photoinitiation and Material Science : N-Phenylglycine has been investigated for its photoinitiation ability under near-UV light, demonstrating potential applications in material science and photopolymerization (Zhang et al., 2018).
Application in Biocatalysis : The enzyme D-phenylglycine aminotransferase has been characterized for its specific activity and potential application in the synthesis of D-Phg, showcasing its biocatalytic importance (Wiyakrutta & Meevootisom, 1997).
Biotechnological Applications : The electrochemical properties of phenylglycine derivatives have been explored, revealing their potential in supercapacitor applications (Kowsari et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862455 | |
Record name | DL-Phenylglycine | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
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Solubility |
115 mg/mL at 100 °C | |
Record name | 2-Phenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
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Product Name |
2-Amino-2-phenylacetic acid | |
CAS RN |
2835-06-5, 2935-35-5, 69-91-0 | |
Record name | DL-Phenylglycine | |
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Record name | alpha-Phenylgycine | |
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Record name | L-Phenylglycine | |
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Record name | 2-Phenylglycine | |
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Record name | DL-Phenylglycine | |
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Record name | Benzeneacetic acid, .alpha.-amino- | |
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Record name | DL-Phenylglycine | |
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Record name | α-phenylglycine | |
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Record name | DL-α-phenylglycine | |
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Record name | PHENYLGLYCINE, DL- | |
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Record name | 2-Phenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
Record name | 2-Phenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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